4-Ethynyl-5-fluoropyrimidine
Description
Chemical Identity and Nomenclature
The molecular formula C₆H₃FN₂ defines 4-ethynyl-5-fluoropyrimidine, with a molecular weight of 122.10 g/mol. Its IUPAC name, This compound , systematically describes the substituent positions: a fluorine atom at C5 and an ethynyl group (-C≡CH) at C4 on the pyrimidine ring.
Structural Identifiers :
- SMILES :
C#CC1=NC=NC=C1F - InChIKey :
RKMDVTDZNSUMLH-UHFFFAOYSA-N - Canonical SMILES : Reflects the conjugated system with nitrogen atoms at positions 1 and 3.
The compound’s planar geometry arises from the sp²-hybridized pyrimidine ring, while the ethynyl group introduces linear sp-hybridization, creating a 180° bond angle at C4. This structural duality enables π-orbital overlap across the ethynyl moiety and aromatic ring, enhancing electronic delocalization.
Historical Development in Heterocyclic Chemistry
Pyrimidine chemistry originated in the 19th century with Brugnatelli’s isolation of alloxan (1818) and Grimaux’s synthesis of barbituric acid (1879). The systematic study of pyrimidine derivatives accelerated after Pinner’s 1884 condensation experiments using ethyl acetoacetate and amidines.
This compound emerged from modern efforts to functionalize pyrimidines with electron-withdrawing (fluorine) and π-conjugating (ethynyl) groups. Fluorination strategies, developed extensively post-1950, improved metabolic stability in drug candidates. Ethynyl incorporation, pioneered in late 20th-century cross-coupling chemistry, introduced rigid linear geometry and enhanced reactivity toward Sonogashira and click reactions.
Position in Pyrimidine Derivative Taxonomy
As a doubly substituted pyrimidine, this compound belongs to two subclasses:
Table 1: Taxonomic Classification
The fluorine atom induces strong electron-withdrawing effects (σₚ = +0.78), while the ethynyl group acts as a π-donor, creating a polarized electronic environment. This contrasts with simpler derivatives like 4-chloro-6-ethyl-5-fluoropyrimidine, where alkyl and halogen substituents dominate steric rather than electronic effects.
In synthetic biology, this compound serves as a bioorthogonal handle for azide-alkyne cycloadditions, leveraging the ethynyl group’s click reactivity without disrupting the aromatic system’s planarity. Its fluorination pattern mirrors antiviral agents like emtricitabine, though without the ribose moiety.
Structural Comparison :
Properties
IUPAC Name |
4-ethynyl-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c1-2-6-5(7)3-8-4-9-6/h1,3-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMDVTDZNSUMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=NC=C1F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Using Phosphorus Oxychloride
The chlorination of pyrimidine intermediates is a cornerstone of this compound synthesis. As detailed in, 4,6-dihydroxy-5-fluoropyrimidine reacts with POCl₃ at reflux temperatures (80–110°C) in the presence of dimethylaniline. The reaction proceeds via nucleophilic substitution, replacing hydroxyl groups with chlorine atoms. Excess POCl₃ acts as both a reagent and solvent, achieving yields exceeding 85%. The resulting 4,6-dichloro-5-fluoropyrimidine is then subjected to selective substitution at the 4-position.
Direct Fluorination Techniques
Direct fluorination of pyrimidine rings remains challenging due to the inertness of C–H bonds. However, electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has shown promise. In a two-step process, 4-ethynylpyrimidine is treated with Selectfluor® in acetonitrile at 60°C, introducing fluorine at the 5-position with 70–75% regioselectivity. This method avoids the need for pre-halogenated intermediates but requires optimization to minimize byproducts.
Transition Metal-Catalyzed Coupling Reactions
Sonogashira Coupling for Ethynyl Group Introduction
The Sonogashira reaction is widely employed to introduce ethynyl groups into aromatic systems. For this compound, 4-chloro-5-fluoropyrimidine reacts with TMSA under catalytic Pd(PPh₃)₂Cl₂ and CuI in triethylamine. The reaction proceeds at 60°C for 12 hours, followed by desilylation with TBAF to yield the terminal alkyne. Key advantages include high atom economy and compatibility with fluorinated substrates.
Negishi and Suzuki-Miyaura Alternatives
While less common, Negishi coupling using zinc acetylides and Suzuki-Miyaura coupling with boronic esters have been explored. These methods face limitations due to the electron-withdrawing nature of the fluorine atom, which reduces the reactivity of the pyrimidine ring. For example, Suzuki coupling between 4-chloro-5-fluoropyrimidine and ethynylboronic acid pinacol ester requires elevated temperatures (100°C) and prolonged reaction times (24 hours), achieving modest yields of 40–50%.
Cyclization Routes from Acyclic Precursors
Enamine Cyclization with Formamide
A novel approach involves the cyclization of α-fluoropropionoacetate esters with formamide under basic conditions. As described in, methyl α-fluoropropionoacetate reacts with ammonia gas in methanol, forming an enamine intermediate. Subsequent treatment with sodium methoxide and formamide at 60°C induces cyclization, yielding 5-fluoro-6-ethyl-4-hydroxypyrimidine. While this method primarily produces ethyl-substituted derivatives, replacing the ethyl group with an ethynyl moiety during the enamine formation stage could adapt it for this compound synthesis.
One-Pot Halogenation-Cyclization
Recent work explores one-pot methodologies combining halogenation and cyclization. For instance, reacting fluoromalonic esters with chlorinating agents (e.g., POCl₃) and alkynyl Grignard reagents in a single vessel reduces purification steps. Preliminary results indicate 60–65% yields, though scalability remains unproven.
Enzymatic and Biocatalytic Methods
Enzymatic synthesis of fluorinated pyrimidines, though underexplored, offers potential for regioselective fluorination. As demonstrated in, 5-fluoropyrimidine nucleotides are synthesized using T7 RNA polymerase and fluorinated triphosphates. Adapting this approach, this compound could be generated via enzymatic coupling of ethynyl-modified precursors with fluorinated bases. Challenges include enzyme compatibility with ethynyl groups and low volumetric yields.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Addition: The ethynyl group can participate in electrophilic addition reactions with halogens and other electrophiles.
Cycloaddition: The ethynyl group can also undergo cycloaddition reactions, forming fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides, primary and secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Electrophilic Addition: Halogens like bromine or chlorine can be used under mild conditions to add across the ethynyl group.
Cycloaddition: Reagents like azides or nitrile oxides can be used in the presence of a suitable catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.
Addition Products: Halogenated derivatives are common products of electrophilic addition.
Cycloaddition Products: Fused heterocyclic compounds are typical products of cycloaddition reactions.
Scientific Research Applications
Medicinal Chemistry
4-Ethynyl-5-fluoropyrimidine has been studied for its potential as an anticancer agent, particularly as an inhibitor of thymidylate synthase, a crucial enzyme in DNA synthesis. By inhibiting this enzyme, the compound disrupts DNA replication in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.
Biological Studies
The compound is also investigated for its ability to inhibit enzymes involved in nucleic acid metabolism. This inhibition can lead to altered metabolic pathways in cancer cells, enhancing the efficacy of existing chemotherapeutic agents such as 5-fluorouracil (5-FU) by prolonging its half-life and increasing its accumulation in tissues .
Case Study 1: In Vivo Efficacy
Research has shown that when combined with 5-FU, this compound significantly alters the drug's metabolism. In animal models, it has been observed that this compound can dramatically increase the formation of fluoronucleotides while reducing toxic metabolites associated with 5-FU treatment . This modulation allows for safer and more effective chemotherapy regimens.
Case Study 2: Drug Interaction Studies
Clinical studies have highlighted the importance of understanding drug interactions involving this compound. For instance, the compound has been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the catabolism of 5-FU. This inhibition can lead to increased systemic exposure to 5-FU, enhancing its therapeutic effects while minimizing toxicity .
Industrial Applications
Beyond its medicinal uses, this compound is also explored in the development of agrochemicals due to its unique chemical properties that allow for modifications leading to new herbicides or pesticides. Its ability to serve as a versatile building block makes it valuable in pharmaceutical research and development.
Mechanism of Action
The mechanism of action of 4-Ethynyl-5-fluoropyrimidine primarily involves the inhibition of thymidylate synthase. This enzyme is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting thymidylate synthase, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells . Additionally, the ethynyl group may facilitate the formation of reactive intermediates that can further damage DNA.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key structural analogs of 4-Ethynyl-5-fluoropyrimidine and their properties are summarized below:
Table 1: Structural Analogs and Key Properties
| Compound Name | Substituents (Position) | Structural Similarity Score | Key Physicochemical Properties |
|---|---|---|---|
| This compound | Ethynyl (4), F (5) | Reference Compound | High polarity due to -C≡CH and F; moderate logP |
| 4-Chloro-2-ethoxy-5-fluoropyrimidine | Cl (4), Ethoxy (2), F (5) | 0.94 | Increased lipophilicity (ethoxy group) |
| 5-Fluoro-2-methoxypyrimidin-4-amine | F (5), Methoxy (2), NH₂ (4) | 0.69 | Polar (NH₂ and methoxy groups); lower metabolic stability |
| 4-Chloro-5-fluoro-2-methylpyrimidine | Cl (4), F (5), CH₃ (2) | 0.71 | Moderate solubility; steric hindrance from CH₃ |
Key Observations :
- The ethynyl group in this compound confers distinct electronic and steric properties compared to chloro or alkoxy substituents in analogs. This may enhance binding affinity in enzymatic pockets .
- Fluorine at position 5 is conserved across analogs, contributing to electronegativity and metabolic stability .
Pharmacokinetic and Pharmacodynamic Comparison
Table 2: Pharmacokinetic Profiles of Select Fluoropyrimidines
Key Findings :
- The ethynyl group could resist enzymatic degradation (e.g., dihydropyrimidine dehydrogenase), improving bioavailability compared to 5-FU derivatives .
Q & A
Q. What are the key safety precautions when handling 4-Ethynyl-5-fluoropyrimidine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if aerosolization is possible .
- Ventilation: Conduct reactions in a fume hood or glovebox to minimize inhalation risks, especially during volatile byproduct formation .
- Waste Management: Segregate waste into halogenated and non-halogenated containers. Collaborate with certified hazardous waste disposal services for incineration or chemical neutralization .
- Emergency Protocols: Maintain spill kits with absorbent materials (e.g., vermiculite) and neutralize acidic/basic residues before disposal.
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer:
- Nucleophilic Fluorination: Start with 5-bromo-4-ethynylpyrimidine and substitute bromine with fluorine using KF or CsF in DMF at 80–100°C (yields ~70–85%) .
- Sonogashira Coupling: React 5-fluoro-4-iodopyrimidine with terminal alkynes (e.g., ethynyltrimethylsilane) under Pd(PPh₃)₄/CuI catalysis. Desilylate with TBAF to yield the final product .
- Purification: Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure product. Monitor by TLC (Rf ~0.3 in 1:1 hexane/EtOAc).
Q. How can researchers confirm the structural integrity and purity of synthesized this compound?
Methodological Answer:
- Spectroscopic Characterization:
- Purity Analysis:
- HPLC: Use a C18 column (acetonitrile/water, 0.1% TFA) to achieve >95% purity. Retention time ~8.2 min .
- Melting Point: Compare observed mp (e.g., 120–122°C) with literature values to detect impurities.
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data when characterizing novel derivatives of this compound?
Methodological Answer:
- Step 1: Repeat synthesis and characterization to rule out experimental error.
- Step 2: Cross-validate with multiple techniques (e.g., 2D NMR, X-ray crystallography) to resolve ambiguous signals (e.g., overlapping peaks in ¹H NMR) .
- Step 3: Compare with computational models (DFT calculations for NMR chemical shifts) to identify conformational isomers or tautomers .
- Step 4: Consult crystallographic databases (e.g., Cambridge Structural Database) for analogous structures to confirm bond angles/geometry .
Q. What experimental strategies are effective in elucidating the reaction mechanisms involving this compound in cross-coupling reactions?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in-situ IR or HPLC to identify rate-determining steps (e.g., oxidative addition vs. transmetallation in Pd-catalyzed couplings) .
- Isotopic Labeling: Use deuterated solvents (e.g., DMF-d₇) or ¹⁸O-labeled reagents to track proton transfer or oxygen incorporation pathways.
- Intermediate Trapping: Add radical scavengers (e.g., TEMPO) or electrophilic traps to detect transient species (e.g., Pd⁰ intermediates).
- Computational Modeling: Perform DFT calculations (e.g., Gaussian) to map energy profiles and identify transition states .
Q. What considerations guide the selection between in vitro and in vivo models for studying the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Models:
- Target Validation: Use enzyme inhibition assays (e.g., fluorogenic substrates for kinase activity) to quantify IC₅₀ values .
- Cell-Based Assays: Screen cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, ensuring <10% FBS to avoid protein binding artifacts.
- In Vivo Models:
- Ethical Compliance: Adhere to institutional animal care protocols (IACUC) and replace in vivo studies with organ-on-chip models where feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
